molecular formula C22H17N5O7S2.2C6H15NO3<br>C34H47N7O13S2 B13421046 Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate CAS No. 64683-40-5

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate

Cat. No.: B13421046
CAS No.: 64683-40-5
M. Wt: 825.9 g/mol
InChI Key: SPBPZBOGFHMLAF-UHFFFAOYSA-N
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Description

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in dyeing and pigmentation processes. The compound’s structure includes multiple functional groups, such as amino, hydroxy, and sulfonate groups, which contribute to its unique chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalenesulfonic acid derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to achieve high yields and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted naphthalenesulfonates.

Scientific Research Applications

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in textile dyeing, ink production, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as proteins and enzymes. The azo groups in the compound can form stable complexes with metal ions, which can influence various biochemical pathways. The sulfonate groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid, compound with 2,2’,2’'-nitrilotriethanol
  • 7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid, compound with 2,2’-iminodiethanol

Uniqueness

Di(tris(2-hydroxyethyl)ammonium) 7-amino-4-hydroxy-3-(4-(4-(sulfophenyl)azo)phenylazo)-2-naphthalenesulfonate stands out due to its specific combination of functional groups, which provide unique chemical and physical properties. Its high solubility, stability, and vibrant color make it particularly valuable in various applications compared to similar compounds.

Properties

CAS No.

64683-40-5

Molecular Formula

C22H17N5O7S2.2C6H15NO3
C34H47N7O13S2

Molecular Weight

825.9 g/mol

IUPAC Name

7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C22H17N5O7S2.2C6H15NO3/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;2*8-4-1-7(2-5-9)3-6-10/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);2*8-10H,1-6H2

InChI Key

SPBPZBOGFHMLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

physical_description

Liquid

Origin of Product

United States

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